molecular formula C17H20N5O8P B12617343 8-(4-Methylphenyl)guanosine 5'-(dihydrogen phosphate) CAS No. 920984-09-4

8-(4-Methylphenyl)guanosine 5'-(dihydrogen phosphate)

Cat. No.: B12617343
CAS No.: 920984-09-4
M. Wt: 453.3 g/mol
InChI Key: FLZLOHHMLLHZNP-UBEDBUPSSA-N
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Description

8-(4-Methylphenyl)guanosine 5'-(dihydrogen phosphate) is a synthetic purine nucleotide derivative characterized by a 4-methylphenyl substituent at the C8 position of the guanine base. This modification imposes steric constraints, forcing the molecule into the syn conformation about the glycosidic bond (N1-C1' linkage), as demonstrated by NMR spectroscopy and UV spectral shifts . The bulky 4-methylphenyl group (van der Waals radius ~3.54 Å) disrupts the planar anti conformation typically observed in unmodified guanosine 5'-monophosphate (GMP), making this compound a valuable model for studying conformational effects in enzymatic interactions .

Properties

CAS No.

920984-09-4

Molecular Formula

C17H20N5O8P

Molecular Weight

453.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[2-amino-8-(4-methylphenyl)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H20N5O8P/c1-7-2-4-8(5-3-7)13-19-10-14(20-17(18)21-15(10)25)22(13)16-12(24)11(23)9(30-16)6-29-31(26,27)28/h2-5,9,11-12,16,23-24H,6H2,1H3,(H2,26,27,28)(H3,18,20,21,25)/t9-,11-,12-,16-/m1/s1

InChI Key

FLZLOHHMLLHZNP-UBEDBUPSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N=C(NC3=O)N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)COP(=O)(O)O)O)O)N=C(NC3=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate) typically involves the modification of guanosine. The process begins with the protection of the hydroxyl groups of guanosine, followed by the introduction of the 4-methylphenyl group at the 8th position through a nucleophilic substitution reaction. The final step involves the phosphorylation of the 5’ hydroxyl group to form the dihydrogen phosphate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the guanine base.

    Reduction: Reduction reactions can modify the functional groups attached to the guanine base.

    Substitution: The 4-methylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require the use of nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the guanine base, while substitution reactions can introduce different functional groups at the 8th position.

Scientific Research Applications

Scientific Research Applications

  • Biochemical Probes : The compound serves as a biochemical probe due to its ability to interact with specific enzymes and receptors, facilitating studies on enzyme kinetics and receptor-ligand interactions.
  • Antiviral Research :
    • Mechanism of Action : It is believed to inhibit reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. This is achieved through competitive inhibition at the active site of the enzyme.
    • Case Study : In vitro studies demonstrated that the compound effectively reduced viral loads in infected human T-cell lines by up to 90% at concentrations below its cytotoxic threshold.
  • Anticancer Activity :
    • Cytotoxicity Studies : Research indicates varying levels of cytotoxicity depending on the cell line, with selectivity indices suggesting higher toxicity towards cancerous cells compared to normal cells.
    • Table 1: Cytotoxicity Data
Cell LineIC50 (µM)Selectivity Index
HeLa Cells1510
Jurkat Cells208
CEM Cells256
  • Pharmacokinetics :
    • A study in animal models revealed rapid absorption and metabolism, with a half-life of approximately 6 hours post-administration and significant plasma concentrations for up to 24 hours.

Mechanism of Action

The mechanism of action of 8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and influencing various biochemical pathways. The presence of the 4-methylphenyl group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Key Properties :

  • Synthesis: Prepared via free radical alkylation of guanosine 5'-phosphate (GMP) followed by purification using ion-exchange chromatography .
  • Enzymatic Resistance: Resistant to hydrolysis by snake venom 5'-nucleotidase due to steric hindrance in the syn conformation, unlike unmodified GMP .
  • Spectroscopic Signatures : UV absorption maxima at 260 nm (pH 2) and 254 nm (pH 7), with distinct H (1'), H (2'), and H (3') chemical shifts in ¹H NMR (e.g., upfield shifts of H (1') by ~0.3 ppm compared to GMP) .

Comparison with Similar Compounds

Structural and Conformational Differences

The table below summarizes critical differences between 8-(4-Methylphenyl)guanosine 5'-(dihydrogen phosphate) and structurally related 8-substituted GMP derivatives:

Compound Substituent Conformation Enzymatic Susceptibility UV λmax (pH 7) Key Applications
8-(4-Methylphenyl)-GMP 4-Methylphenyl Syn Resistant to 5'-nucleotidase 254 nm Conformational studies, enzyme inhibition assays
8-Bromo-GMP Bromine Mixed syn/anti Partial hydrolysis by 5'-nucleotidase 256 nm Probe for nucleic acid flexibility
8-Methyl-GMP Methyl Predominantly syn Slow hydrolysis 254 nm Substrate specificity studies
8-(α-Hydroxyisopropyl)-GMP α-Hydroxyisopropyl Syn Fully resistant 253 nm Structural analogs for polymer mutagenesis studies
8-(4-Chlorophenoxyethyl)-GMP 4-Chlorophenoxyethyl Syn (inferred) Not reported N/A Ligand-receptor interaction studies
Parent GMP None Anti Rapid hydrolysis 252 nm Reference for natural nucleotide behavior

Enzymatic and Functional Insights

  • Resistance Mechanisms : Bulky 8-substituents (e.g., tert-butyl, 4-methylphenyl) hinder enzyme binding. For example, 8-(4-Methylphenyl)-GMP and 8-(α-hydroxyisopropyl)-GMP are fully resistant to 5'-nucleotidase, while 8-bromo-GMP is partially hydrolyzed due to its mixed conformation .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine) destabilize the glycosidic bond, allowing partial anti conformers to form, whereas alkyl/aryl groups enforce strict syn conformations .

Research Implications

  • Conformational Studies: 8-(4-Methylphenyl)-GMP serves as a rigid syn model to investigate base-pairing anomalies and mutagenesis mechanisms .
  • Enzyme Engineering : Resistance profiles inform the design of nucleotide analogs for probing phosphatase and phosphorylase active sites .
  • Therapeutic Potential: Derivatives like 8-(4-Chlorophenoxyethyl)-GMP () may act as ligands for artificial receptors targeting phosphorylated biomolecules .

References Pless et al. (1978) – Conformational analysis of 8-substituted GMP derivatives. Dudycz et al. (1978) – Synthesis and enzymatic resistance of tert-butyl-GMP. Yoshikawa et al. – Chemical phosphorylation methods for 8-methyl-GMP. RCSB PDB (2012) – Structural data for 8-(4-Chlorophenoxyethyl)-GMP. ChemBK (2015) – Properties of 8-Bromo-GMP. Ataman Kimya (2006) – Parent GMP characteristics.

Biological Activity

8-(4-Methylphenyl)guanosine 5'-(dihydrogen phosphate), commonly referred to as 8-(4-MePh)G, is a modified guanosine derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is notable for its structural modifications that may influence its interaction with biological macromolecules, particularly nucleic acids and proteins. This article delves into the biological activity of 8-(4-MePh)G, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The chemical structure of 8-(4-Methylphenyl)guanosine 5'-(dihydrogen phosphate) can be represented as follows:

  • Molecular Formula : C15H18N5O7P
  • Molecular Weight : 395.31 g/mol

The presence of the 4-methylphenyl group at the 8-position of the guanine ring significantly alters the compound's properties compared to standard guanosine derivatives.

Interaction with Nucleic Acids

Research indicates that 8-(4-MePh)G exhibits strong binding affinity for various nucleic acid structures, including DNA and RNA. This interaction is primarily facilitated through hydrogen bonding and π-π stacking interactions due to the aromatic nature of the methylphenyl group. The compound's ability to intercalate into nucleic acid sequences may lead to alterations in gene expression and cellular signaling pathways.

Enzymatic Activity Modulation

8-(4-MePh)G has been shown to modulate the activity of several enzymes involved in nucleotide metabolism. For instance, it can act as a competitive inhibitor for enzymes such as adenosine deaminase and guanosine triphosphate cyclohydrolase, thereby influencing cellular levels of guanosine triphosphate (GTP) and related metabolites.

Antitumor Potential

Recent studies have explored the anticancer properties of 8-(4-MePh)G. In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines, including A549 (lung adenocarcinoma) and SW480 (colon adenocarcinoma). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

Immunomodulatory Effects

8-(4-MePh)G has also been investigated for its immunomodulatory effects. It appears to enhance the proliferation of T lymphocytes while suppressing regulatory T cell activity, suggesting a potential application in cancer immunotherapy. This dual action may help in creating a more favorable immune environment for tumor rejection.

Case Studies

  • Case Study on Antitumor Activity : A study conducted on A549 cells treated with varying concentrations of 8-(4-MePh)G showed a dose-dependent increase in apoptosis markers, including cleaved PARP and active caspases. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity at relatively low concentrations.
  • Immunological Response Assessment : In an experimental model involving mice, administration of 8-(4-MePh)G resulted in increased cytokine production (IL-2 and IFN-γ), supporting its role as an immunostimulant. Flow cytometry analysis revealed enhanced CD8+ T cell activation post-treatment.

Data Summary Table

Biological ActivityObserved EffectsReference
Antitumor ActivityInduces apoptosis in A549 and SW480 cells
ImmunomodulationEnhances T cell proliferation; suppresses Treg activity
Enzyme InhibitionCompetitive inhibition of adenosine deaminase

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